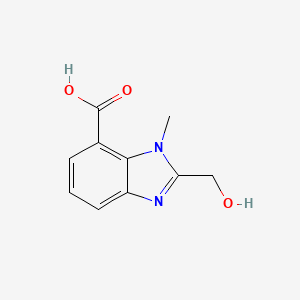![molecular formula C8H15N B13570632 Bicyclo[5.1.0]octan-8-amine CAS No. 61888-94-6](/img/structure/B13570632.png)
Bicyclo[5.1.0]octan-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[510]octan-8-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[510]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[5.1.0]octan-8-amine typically involves the formation of the bicyclic framework followed by the introduction of the amine group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of bicyclo[5.1.0]octane derivatives can be achieved through the use of rhodium-catalyzed reactions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[5.1.0]octan-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Bicyclo[5.1.0]octan-8-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of bicyclo[5.1.0]octan-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octane: Another bicyclic compound with a different ring structure.
Bicyclo[3.3.0]octane: Known for its high strain energy and unique reactivity.
Bicyclo[2.2.1]heptane:
Uniqueness
Bicyclo[510]octan-8-amine is unique due to its specific ring structure and the presence of an amine group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
61888-94-6 |
|---|---|
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
bicyclo[5.1.0]octan-8-amine |
InChI |
InChI=1S/C8H15N/c9-8-6-4-2-1-3-5-7(6)8/h6-8H,1-5,9H2 |
Clé InChI |
PTZUOKUZDSFFHW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C2N)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



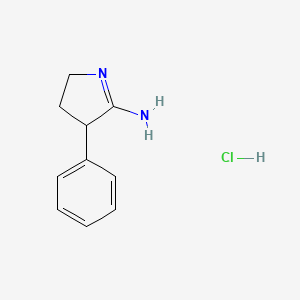
![tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate](/img/structure/B13570560.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride](/img/structure/B13570565.png)
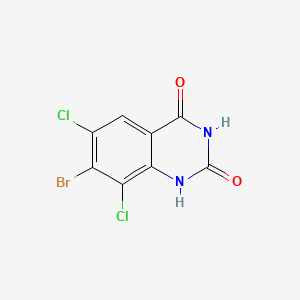
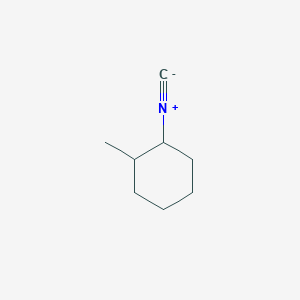
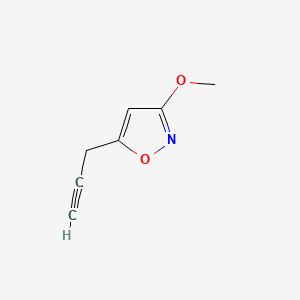
![N-[3-(cyclopropylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13570589.png)
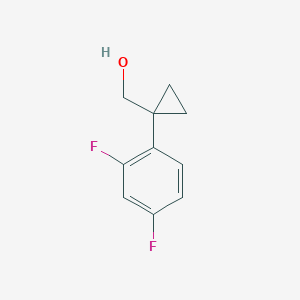
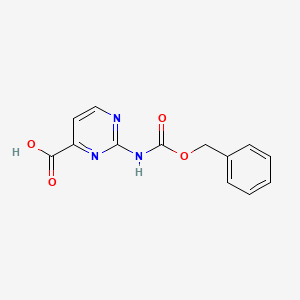
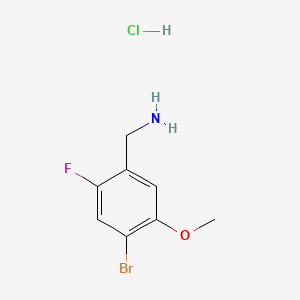

![Ethyl3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13570625.png)
